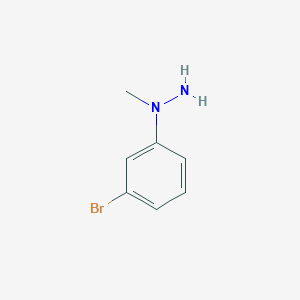
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid is a derivative of trifluoroacetic acid (TFA), which is an organofluorine compound . TFA is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor .
Synthesis Analysis
TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . An older route to TFA proceeds via the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .Molecular Structure Analysis
The molecular structure of TFA is characterized by the presence of a trifluoromethyl group and a carboxylic acid group . The trifluoromethyl group is highly electronegative, which weakens the oxygen-hydrogen bond, allowing for greater acidity, and stabilizes the anionic conjugate base .Chemical Reactions Analysis
TFA is widely used in organic chemistry for various purposes . It can act as an effective acid catalyst, activate substrates to chemical fragmentation and multi-bond forming processes, and complement transition-metal catalysis as a suitable counterion .Physical and Chemical Properties Analysis
TFA is characterized by its strong acidity (pKa 0.23 at 25 °C in H2O), making it a colorless liquid at standard temperature and pressure with a density of 1.480 g/mL and a relatively low boiling point . It is highly soluble in water due to its rapid dissociation in aqueous solutions, producing the TFA anion .Mecanismo De Acción
Safety and Hazards
TFA is considered hazardous. It causes severe skin burns and eye damage, and it is harmful if inhaled . It is also very toxic to aquatic life . Therefore, it should be handled with care, using protective gloves, clothing, and eye/face protection, and it should be used only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)6(13)5-3-12-2-1-4(5)7(14)15/h3-4,12H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRSKJKYVRLOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=C(C1C(=O)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxylate](/img/structure/B2873575.png)



![Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2873581.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873582.png)
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride](/img/structure/B2873583.png)
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2873584.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2873585.png)
![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2873586.png)
![[(2,3-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2873589.png)
